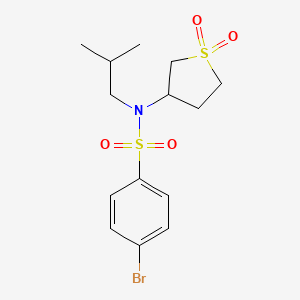

4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide

Description

4-Bromo-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated aromatic ring and a 1,1-dioxothiolan-3-yl substituent. The compound’s structure includes:

- A bromine atom at the para position of the benzene ring, contributing steric bulk and electronic effects.

- A 1,1-dioxothiolan-3-yl group, a five-membered sulfone ring that influences conformational rigidity.

- A 2-methylpropyl (isobutyl) group on the sulfonamide nitrogen, introducing steric hindrance and lipophilicity.

Properties

IUPAC Name |

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO4S2/c1-11(2)9-16(13-7-8-21(17,18)10-13)22(19,20)14-5-3-12(15)4-6-14/h3-6,11,13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEITZWEZMEQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its antibacterial, anticancer, and other pharmacological properties, based on diverse sources.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, along with a bromine atom and a thiolane moiety. Its molecular formula is C12H16BrN2O2S, and it exhibits unique properties due to the presence of the dioxo-thiolan structure.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of sulfonamide derivatives, including this compound. The compound has shown effectiveness against various bacterial strains.

Table 1: Antibacterial Activity Against Different Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Efficacy (%) |

|---|---|---|

| Escherichia coli | 250 μg/mL | 90 |

| Staphylococcus aureus | 125 μg/mL | 85 |

| Pseudomonas aeruginosa | 500 μg/mL | 75 |

The observed MIC values indicate that the compound has significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus. The efficacy percentages demonstrate its potential as an effective antimicrobial agent.

Anticancer Activity

Sulfonamides have been investigated for their anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth. Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated:

- MCF-7 Cell Line : IC50 = 20 µM

- HeLa Cell Line : IC50 = 15 µM

These findings suggest that the compound has promising potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of sulfonamides often involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. For anticancer activity, sulfonamides may interfere with pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations: Sulfonamide vs. Benzamide/Thiourea

4-Bromo-N-(1,1-Dioxo-1λ⁶-Thiolan-3-yl)-N-Ethylbenzamide (CAS 874787-62-9)

- Structure : Replaces the sulfonamide group with a benzamide (CONH) and substitutes the isobutyl group with ethyl.

- Molecular Weight: 346.24 g/mol (benzamide) vs. ~400–450 g/mol (estimated for the target sulfonamide). Conformation: The 1,1-dioxothiolan-3-yl group is retained, but the ethyl group reduces steric hindrance compared to isobutyl.

4-Bromo-N-(Di-n-Propylcarbamothioyl)Benzamide

- Structure : Features a thiourea (NCSNH) group instead of sulfonamide.

- Key Differences: Hydrogen Bonding: Thiourea’s thione sulfur can act as a hydrogen-bond acceptor, unlike sulfonamide’s oxygen-dominated interactions.

Substituent Effects on Nitrogen

4-Bromo-N-(2-(tert-Butyl)Phenyl)-N-(1-Phenyl-2-(Pyridin-2-yl)Ethyl)Benzamide (Compound 6f)

- Structure : Incorporates a bulky tert-butyl group and a pyridinyl-ethyl chain.

- Key Differences :

N-(2-(4-(1H-Pyrazol-1-yl)Phenyl)Ethyl)-N-(Pyridin-2-yl)Sulfamide

- Structure : Sulfamide (SO₂N) instead of sulfonamide, with pyrazolyl and pyridinyl substituents.

- Key Differences :

Physicochemical and Structural Properties

Q & A

Basic: What are the established synthetic routes for 4-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)benzene-1-sulfonamide?

Answer:

The synthesis typically involves reacting 4-bromobenzenesulfonyl chloride with a thiolan-3-amine derivative (e.g., N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-methylpropylamine) under controlled conditions. Key steps include:

- Coupling Reaction : Conducted in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) with a base such as triethylamine to neutralize HCl byproducts .

- Purification : Silica gel chromatography or recrystallization is used to isolate the product, with yields optimized by maintaining temperatures between 0–25°C .

- Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., sulfonamide proton at δ 8.5–9.0 ppm) .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require lower temperatures (e.g., 0°C) to suppress side reactions like sulfonamide hydrolysis .

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion, with excess base (e.g., 2 eq. triethylamine) to neutralize acid .

- Byproduct Mitigation : Use activated molecular sieves to absorb HCl, preventing side reactions. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Structural Analysis: What analytical techniques are critical for confirming molecular conformation and purity?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify sulfonamide NH (δ 8.5–9.0 ppm), thiolan ring protons (δ 3.0–4.0 ppm), and isobutyl methyl groups (δ 1.0–1.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy (e.g., m/z ~450–460 for C₁₄H₁₉BrN₂O₄S₂) .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) .

- Crystallography : X-ray diffraction (SHELX suite) resolves stereochemistry and hydrogen-bonding networks, though disordered sulfolane moieties may require constrained refinement .

Advanced: How to design bioactivity assays targeting enzyme inhibition?

Answer:

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, proteases). The bromine substituent may enhance hydrophobic interactions .

- Assay Design :

- Kinetic Studies : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure inhibition constants (Kᵢ) .

- Docking Simulations : Model the compound’s sulfolane ring for conformational flexibility and the bromine for steric effects (software: AutoDock Vina) .

- Validation : Cross-check with ITC (isothermal titration calorimetry) for binding thermodynamics .

Crystallography: What challenges arise in resolving the compound’s crystal structure?

Answer:

- Disorder in Sulfolane Ring : The 1,1-dioxo-thiolan moiety may exhibit rotational disorder. Apply SHELXL constraints (e.g., SIMU/DELU) to refine atomic displacement parameters .

- Hydrogen Bonding : The sulfonamide NH often forms H-bonds with sulfone oxygens. Use PLATON to validate interactions and assign solvent molecules .

- Data Quality : High-resolution data (<1.0 Å) are critical; collect at synchrotron sources if twinning or weak diffraction occurs .

Data Contradictions: How to resolve discrepancies in reported NMR chemical shifts?

Answer:

- Solvent Effects : Compare shifts in deuterated DMSO vs. CDCl₃ ; sulfonamide NH may downshift in DMSO due to hydrogen bonding .

- Impurity Analysis : Run 2D NMR (COSY, HSQC) to distinguish peaks from byproducts (e.g., unreacted sulfonyl chloride) .

- Cross-Validation : Use HRMS to confirm molecular weight and FT-IR to detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

Advanced: What computational methods predict solubility and stability?

Answer:

- Solubility : Apply COSMO-RS to estimate logP (~2.5–3.5) and solubility in aqueous buffers. The sulfolane group enhances hydrophilicity .

- Degradation Pathways : Use DFT calculations (Gaussian 09) to model hydrolysis susceptibility at the sulfonamide bond under acidic/basic conditions .

- Stability Studies : Conduct accelerated aging (40°C/75% RH for 1 month) with LC-MS monitoring for degradation products .

Mechanistic Studies: How does the bromine substituent influence reactivity?

Answer:

- Electronic Effects : Bromine’s -I effect polarizes the benzene ring, increasing sulfonamide electrophilicity and enhancing nucleophilic attack resistance .

- Steric Effects : The 4-bromo group may hinder π-stacking in enzyme active sites, altering binding kinetics. Validate via SAR studies with halogen analogs (Cl, I) .

Advanced Purification: When is preparative HPLC preferred over column chromatography?

Answer:

- Complex Mixtures : Use preparative HPLC (C18 column, 20 mL/min flow rate) if the compound co-elutes with byproducts (e.g., di-sulfonylated impurities) .

- Scale-Up : For >10 g batches, flash chromatography (40–63 µm silica) is cost-effective, but HPLC ensures >99% purity for biological testing .

Safety and Handling: What precautions are essential for brominated sulfonamides?

Answer:

- Toxicity : Avoid inhalation; use fume hoods and PPE (nitrile gloves, lab coat). The compound may irritate mucous membranes (LD₅₀ data pending) .

- Waste Disposal : Quench with 10% KOH/ethanol to degrade sulfonamide bonds before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.